N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluorinated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, is subjected to a series of reactions to introduce the methyl group at the 2-position.
Coupling with Pyrazole Derivative: The fluorinated thiophene intermediate is then coupled with a pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole or thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorinated thiophene moiety enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine
- (5-Fluorothiophen-2-yl)methanol
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its combination of a fluorinated thiophene moiety with a pyrazole ring. This structural feature imparts distinct electronic properties and enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H12FN3S |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H12FN3S/c1-7-5-10(14(2)13-7)12-6-8-3-4-9(11)15-8/h3-5,12H,6H2,1-2H3 |
InChI Key |
AAWGOTIQPMKQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=C(S2)F)C |
Origin of Product |
United States |
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